3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride
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Overview
Description
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl. It is a derivative of cyclobutanol, where a 1,2,4-triazole ring is attached to the cyclobutane ring.
Mechanism of Action
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various proteins and enzymes in the body . The specific interactions of this compound with its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
1,2,4-triazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazoles has numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is not well-documented in the literature. Triazole derivatives have been found to exhibit antifungal activity, suggesting they may interact with enzymes or proteins involved in fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(1,2,4-Triazol-1-yl)cyclobutanone.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-ol
- 3-(1H-1,2,4-Triazol-1-yl)cyclobutan-1-one hydrochloride
- (1r,3r)-3-(4H-1,2,4-Triazol-4-yl)cyclobutan-1-ol hydrochloride
Uniqueness
3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its potential for forming hydrogen bonds, making it a valuable compound in drug design and materials science .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSMLYVENGRFFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=NC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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